Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Overview
Description
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is a fluorinated organic compound. It is characterized by the presence of a long carbon chain with multiple fluorine atoms and an ethenyloxy group. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- typically involves the introduction of fluorine atoms into the octane backbone. This can be achieved through various fluorination techniques, such as direct fluorination using elemental fluorine or electrochemical fluorination. The ethenyloxy group is introduced via an etherification reaction, where an alcohol reacts with an alkene in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. The etherification step is typically performed under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives with various functional groups.
Scientific Research Applications
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and ethenyloxy groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
Octane: A hydrocarbon with a similar carbon chain length but without fluorine atoms or an ethenyloxy group.
Perfluorooctane: A fully fluorinated octane derivative with similar chemical resistance and thermal stability.
Ethenyloxy derivatives: Compounds with an ethenyloxy group but different carbon chain lengths or degrees of fluorination.
Uniqueness
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is unique due to its specific combination of fluorination and the presence of an ethenyloxy group. This combination imparts distinct properties, such as enhanced chemical resistance, thermal stability, and potential biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
8-ethenoxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O/c1-2-24-4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPSFIYLTINNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560189 | |
Record name | 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125660-00-6 | |
Record name | 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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